Calcium Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in methyl carbonate and acetic aicd

Very soluble in ethanol

Freely soluble in water with liberation of much heat

81.3 g/100 g water at 25 °C

In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C

Solubility in water, g/100ml at 20 °C: 74.5 (good)

Canonical SMILES

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

Calcium chloride is an ionic compound of calcium and chlorine. It is highly soluble in water and it is deliquescent. It is a salt that is solid at room temperature, and it behaves as a typical ionic halide. It has several common applications such as brine for refrigeration plants, ice and dust control on roads, and in cement. It can be produced directly from limestone, but large amounts are also produced as a by-product of the Solvay process. Because of its hygroscopic nature, it must be kept in tightly-sealed containers.

Calcium Chloride is a crystalline, white substance, soluble in water, Calcium Chloride is the chloride salt of calcium, a bivalent metallic element with many crucial biological roles. Calcium is a major constituent of the skeleton but plays many roles as an intracellular and plasma ion as well. In medicine, calcium chloride is also used as a 10% solution in injection, for calcium replenishment. (NCI04)

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

See also: Chloride Ion (has active moiety); Calcium Cation (has active moiety) ... View More ...

Calcium chloride is an inorganic compound with the chemical formula CaCl₂. It appears as a white crystalline solid at room temperature and is highly soluble in water, making it a hygroscopic substance. This compound can exist in various hydrated forms, typically represented as CaCl₂·nH₂O, where n can be 0, 1, 2, 4, or 6. Calcium chloride is produced through several methods, including the neutralization of hydrochloric acid with calcium hydroxide or calcium carbonate. Its high enthalpy change of solution results in significant temperature increases when dissolved in water, which is utilized in various applications such as de-icing and dust control .

- Double Replacement Reaction: When mixed with sodium carbonate, it produces calcium carbonate and sodium chloride:In this reaction, calcium carbonate precipitates out as a solid .

- Exothermic Reaction: The dissolution of calcium chloride in water is exothermic:This reaction releases heat, making it useful for applications requiring heat generation .

- Electrolysis: Calcium chloride can be electrolyzed to yield calcium metal and chlorine gas:

Calcium chloride can be synthesized through several methods:

- Neutralization Reaction: By reacting hydrochloric acid with calcium carbonate:

- Solvay Process: A by-product of the production of sodium carbonate from limestone and sodium chloride:

- Purification from Brine: Commercially produced by refining natural brines .

Calcium chloride has a wide range of applications:

- De-icing Agent: Commonly used on roads during winter to lower the freezing point of water.

- Dust Control: Used on unpaved roads to suppress dust.

- Concrete Accelerator: Added to concrete mixes to speed up setting times.

- Desiccant: Due to its hygroscopic nature, it is used to absorb moisture in various applications.

- Food Industry: Utilized as a firming agent in canned vegetables and as a preservative .

Calcium chloride shares similarities with other halide salts but exhibits unique properties due to its ionic structure and hydration characteristics. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Solubility | Unique Properties |

|---|---|---|---|

| Sodium Chloride | NaCl | Highly soluble | Common table salt; used for seasoning |

| Magnesium Chloride | MgCl₂ | Highly soluble | Used in agriculture and food preservation |

| Potassium Chloride | KCl | Highly soluble | Used as a potassium supplement |

| Barium Chloride | BaCl₂ | Soluble | Toxic; used in laboratory settings |

Calcium chloride's high solubility and exothermic dissolution make it particularly effective for de-icing and heat generation applications, setting it apart from other halides .

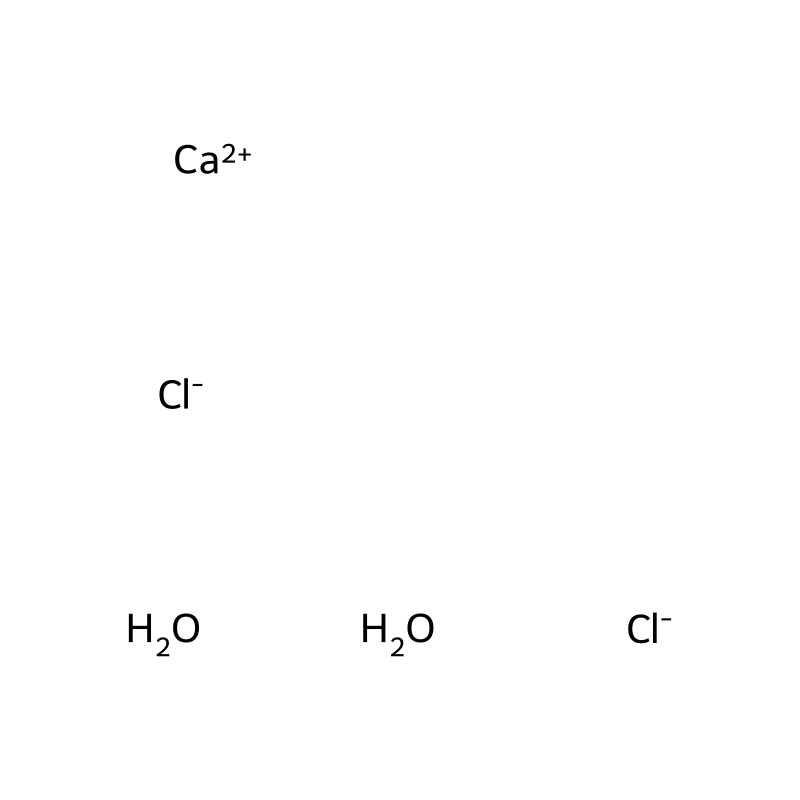

Calcium chloride is systematically named calcium dichloride under IUPAC nomenclature, reflecting its composition of one calcium ion (Ca²⁺) and two chloride ions (Cl⁻). Its molecular formula, CaCl₂, corresponds to a molar mass of 110.98 g/mol. The compound exists in anhydrous and hydrated forms, with the latter including dihydrate (CaCl₂·2H₂O) and hexahydrate (CaCl₂·6H₂O) variants.

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 10043-52-4 | |

| Molecular Formula | CaCl₂ | |

| Molar Mass | 110.98 g/mol | |

| Synonyms | Calcium dichloride, E509 | |

| Density (Anhydrous) | 2.15 g/cm³ |

The compound’s hygroscopic nature and high solubility in water (74.5 g/100 mL at 20°C) make it effective for moisture absorption and freezing-point depression. Its crystalline structure varies with hydration state, transitioning from orthorhombic (anhydrous) to trigonal (hexahydrate).

Historical Context and Discovery

Calcium chloride was first isolated in 1808 by Sir Humphry Davy, who electrolyzed a mixture of calcium oxide and mercuric chloride. Early nomenclature included muriate of lime, derived from its production via hydrochloric acid and limestone. By the 19th century, industrial methods such as the Solvay process—which generates CaCl₂ as a byproduct of sodium carbonate synthesis—enabled large-scale production.

Historically, the compound was termed fixed sal ammoniac due to its nonvolatile nature compared to ammonium chloride. Its applications expanded in the 20th century, particularly in road de-icing and food preservation, driven by its ability to lower water’s freezing point to −52°C.

Natural Occurrence and Geological Sources

Calcium chloride occurs naturally in evaporite deposits, brines, and specific mineral forms. The hexahydrate antarcticite (CaCl₂·6H₂O) was first identified in Don Juan Pond, Antarctica, where it crystallizes from hypersaline brines. Similarly, sinjarite (CaCl₂·2H₂O), a pink-hued dihydrate, forms in arid environments such as Iraq’s Sinjar Mountains.

Table 2: Geological Sources of Calcium Chloride

| Location | Mineral/Form | Hydration State | Reference |

|---|---|---|---|

| Antarctica | Antarcticite | Hexahydrate | |

| Sinjar Mountains, Iraq | Sinjarite | Dihydrate | |

| Bristol Dry Lake, USA | Brine deposits | Anhydrous | |

| South Africa | Fluid inclusions | Variable |

Natural brines in salt lakes and subsurface reservoirs also contain significant CaCl₂ concentrations, often alongside halite (NaCl) and gypsum (CaSO₄·2H₂O). Commercial extraction frequently targets these brines, leveraging solar evaporation to concentrate calcium chloride.

Natural brine extraction represents the most prevalent method for calcium chloride production, accounting for approximately seventy to seventy-five percent of global supply [1]. This process is primarily conducted in the Michigan Basin, which contains some of the world's most concentrated calcium chloride deposits.

The Michigan Basin brine deposits are distinguished by their unusually low pH values ranging from 4.5 to 5.3 and exceptionally high calcium content found in only a few subsurface deposits worldwide [1] [2]. These brines contain calcium chloride concentrations ranging from three to twenty-three percent by weight, with the highest concentrations found in the Sylvania Formation where levels range from fourteen to twenty-two percent [2] [3].

The natural brine is characterized by complex ionic compositions including disassociated chloride ions, bromide ions, and iodide ions, along with significant quantities of magnesium, sodium, and other impurities [1]. The Detroit River Group, consisting of zero to three hundred fifty meters of variably porous carbonates with zero to ninety meters of porous sandstone called the Sylvania Formation at its base, serves as the primary source aquifer [3].

The purification process begins with the removal of heavier halides through a systematic approach. Iodine, being the heaviest stable halide, is concentrated by centrifugation and removed through ion exchange using activated charcoal or quaternary ammonium type anion resins [1]. Bromine removal is accomplished by treating the superheated and supersaturated solution with sulfur dioxide gas, yielding hydrogen bromide and sulfuric acid according to the reaction: Bromine plus sulfur dioxide plus two water molecules yields two hydrogen bromide molecules plus sulfuric acid [1].

The separation of magnesium chloride involves adding calcium oxide, commonly known as lime, to the solution prior to evaporation and crystallization [1]. The lime dissociates in aqueous solution to form calcium hydroxide, while the magnesium chloride is converted to magnesium hydroxide, which precipitates and can be filtered out. Less than one percent of the added lime remains in the final brine [1].

Sodium chloride removal occurs through controlled precipitation when the calcium chloride concentration reaches approximately thirty-five percent [1]. The remaining calcium chloride liquor undergoes evaporation through double or triple-effect vacuum evaporators, with settlers and centrifuges employed to remove unwanted alkali chlorides, particularly sodium chloride [1].

The final purification stage involves removing calcium sulfate precipitated as scale using high-pressure water jets and chemical solvents, followed by a final high-temperature evaporation that yields a product containing seventy-eight to ninety-four percent calcium chloride [1].

| Parameter | Value Range | Source Formation |

|---|---|---|

| Calcium Chloride Content | 3-23% by weight | Carbonate hosts |

| Calcium Chloride Content | 14-22% by weight | Sylvania Sandstone |

| Potassium Chloride Content | 0.2-2.9% by weight | Carbonate hosts |

| Potassium Chloride Content | 0.6-2.1% by weight | Sylvania Sandstone |

| Brine pH | 4.5-5.3 | Michigan Basin |

| Production Depth | 300-1,400 meters | Various formations |

| Economic Viability Depth | >880 meters | All formations |

Limestone-Hydrochloric Acid Reaction Process

The limestone-hydrochloric acid reaction process represents a synthetic method for producing high-purity calcium chloride through direct chemical reaction. This process involves the controlled reaction between calcium carbonate and hydrochloric acid, producing calcium chloride, water, and carbon dioxide according to the equation: Calcium carbonate plus two hydrochloric acid molecules yields calcium chloride plus water plus carbon dioxide [4] [5].

The reaction process requires careful temperature and concentration control to optimize yield and product quality. Research indicates that the reaction kinetics are significantly influenced by temperature, with optimal reaction rates occurring between five hundred to six hundred degrees Celsius for limestone conversion [6]. The process typically involves limestone particles ranging from forty to fifty-three micrometers to one hundred eighty to two hundred micrometers in diameter to maximize surface area and reaction efficiency [6].

Temperature control is critical throughout the process, with initial reaction temperatures maintained between twenty-five to four hundred degrees Celsius depending on the specific limestone type and desired conversion rate [6]. The reaction demonstrates improved conversion rates at elevated temperatures, with studies showing conversion degrees reaching up to sixty percent at six hundred degrees Celsius for exposure times of twenty-four hundred seconds [6].

The production process begins with limestone introduction into a reactor from the top, falling onto a filtration sieve [7]. Hydrochloric acid is introduced from above the sieve and sprinkled onto the calcium carbonate, allowing the reaction to proceed under controlled conditions. The resulting calcium chloride solution falls through the filtration sieve and is collected at the bottom of the reactor, while carbon dioxide gas produced from the reaction rises and is released to the atmosphere [7].

pH adjustment represents a crucial step in the process, typically maintained between 7.5 to 8.0 using calcium hydroxide to neutralize any residual acid and ensure complete limestone reaction [4]. The reaction mixture is maintained for fifteen to twenty hours to ensure complete conversion, followed by separation of the calcium chloride solution from unreacted solids through settling tanks [4].

Concentration of the calcium chloride solution is achieved through controlled heating and evaporation, with crystallization occurring as the solution cools. The process requires careful monitoring to prevent decomposition, as calcium chloride may undergo thermal breakdown at temperatures above seven hundred sixty degrees Celsius [7].

| Process Parameter | Optimal Range | Purpose |

|---|---|---|

| Limestone Particle Size | 40-200 micrometers | Maximize reaction surface area |

| Reaction Temperature | 25-400°C | Control reaction rate |

| pH Adjustment | 7.5-8.0 | Neutralize excess acid |

| Reaction Time | 15-20 hours | Ensure complete conversion |

| Crystallization Temperature | <760°C | Prevent decomposition |

| Final Product Purity | >94% CaCl₂ | Commercial grade |

Solvay Process Byproduct Recovery

The Solvay process, also known as the ammonia-soda process, produces calcium chloride as a significant byproduct during sodium carbonate manufacturing, accounting for approximately fifteen to twenty percent of commercial calcium chloride supply [1]. This process involves a complex series of reactions using ammonia as a catalyst with sodium chloride, calcium carbonate, and water as initial reactants [1].

The overall reaction can be represented as: Two sodium chloride molecules plus calcium carbonate yields sodium carbonate plus calcium chloride [1]. However, the actual process involves five distinct reaction steps that create multiple intermediate compounds before yielding the final products [1].

The calcium chloride recovery process from Solvay operations presents unique technical challenges due to the presence of thiosulfate compounds that can cause product discoloration and equipment corrosion [8]. The traditional recovery method involves concentrating the calcium chloride-sodium chloride brine through evaporation until it contains forty-two to forty-three percent calcium chloride by weight [8].

Purification of the Solvay-derived calcium chloride requires specific treatment to remove thiosulfate contaminants. The process involves heating the brine with inorganic acid and subjecting it to aeration to decompose thiosulfates [8]. Following acid treatment, the brine is contacted with an oxidizing agent, typically chlorine, to oxidize remaining thiosulfate compounds [8].

The recovery efficiency of calcium chloride from Solvay process solutions can reach high levels through optimized processing conditions. Research indicates that recovery rates can achieve up to ninety-seven percent under controlled temperature and pH conditions [9]. The typical concentration process involves adjusting the brine to approximately forty-three percent calcium chloride content, followed by settling to separate sodium chloride [8].

After oxidation treatment, the solution is neutralized with calcium carbonate to remove excess acid and precipitate sulfur compounds. The clear filtrate is then transferred to copper evaporators for final concentration to seventy-three to seventy-five percent calcium chloride content [8]. The use of copper equipment is preferred because thiosulfate-free calcium chloride brine does not attack copper, prolonging equipment life and avoiding impurity introduction [8].

| Recovery Parameter | Specification | Notes |

|---|---|---|

| Initial CaCl₂ Concentration | 42-43% by weight | Before sodium chloride separation |

| Final CaCl₂ Concentration | 73-75% by weight | After evaporation |

| Recovery Efficiency | Up to 97% | Under optimal conditions |

| Thiosulfate Removal | Complete oxidation | Required for product quality |

| Equipment Material | Copper preferred | Prevents corrosion |

| Neutralization Agent | Calcium carbonate | Removes excess acid |

Sustainable Production Techniques

Waste Biomass Utilization (e.g., Cockle Shells)

The utilization of waste biomass, particularly marine shell waste such as cockle shells, represents an emerging sustainable approach for calcium chloride production. Cockle shells contain ninety-five to ninety-nine percent calcium carbonate by weight, making them an excellent renewable source for calcium-based chemical production [10].

The cockle shell-based production process involves converting calcium carbonate to calcium chloride through controlled chemical reactions. Research demonstrates that cockle shell waste can be successfully transformed into calcium acetate, which can serve as an intermediate for calcium chloride production, achieving yields up to 96.30 percent with maximum calcium content of 96.2 percent calcium oxide equivalent [11].

The transformation process requires specific temperature conditions for optimal conversion. Studies indicate that calcination temperatures of nine hundred degrees Celsius represent optimal conditions for cockle shell processing, producing the highest calcium content compared to lower temperatures of eight hundred and eight hundred fifty degrees Celsius [10]. The calcination process converts calcium carbonate to calcium oxide, which can subsequently react with hydrochloric acid to produce calcium chloride.

The sustainable production approach using cockle shells offers significant environmental benefits through reduced carbon dioxide emissions. Life cycle analysis indicates that utilizing cockle shell waste for calcium acetate production can reduce carbon dioxide emissions by 0.4 to 0.5 kilograms per kilogram of product compared to conventional limestone-based processes [11].

Temperature control during the conversion process is critical for maintaining product quality and maximizing yield. The optimal synthesis conditions involve acetic acid concentrations of ten molar, resulting in calcium acetate monohydrate with the highest yield and minimum time consumption of seventeen hours [11]. The process demonstrates differences in thermal stability, morphological structure purity, and metal contamination compared to products obtained from other calcium sources [11].

The cockle shell utilization process can be integrated with other waste materials to create comprehensive sustainable production systems. Research indicates that oyster shells, containing approximately ninety-seven percent calcium carbonate by weight, can be processed using similar methodologies with acetic acid concentrations optimized for maximum conversion efficiency [12] [13].

Energy-Efficient Drying and Crystallization

Energy-efficient drying and crystallization technologies represent critical components of sustainable calcium chloride production, significantly impacting both production costs and environmental footprint. Modern evaporation and crystallization systems can produce either anhydrous calcium chloride or calcium chloride dihydrate depending on process conditions and energy optimization strategies [14].

The energy-efficient production of anhydrous calcium chloride typically involves a multi-stage approach using Mechanical Vapor Recompression technology for initial concentration to thirty-five percent, followed by multi-effect evaporation to approximately forty-five percent concentration [14]. The final stage employs spray drying and granulation to produce anhydrous calcium chloride, requiring optimized energy integration between steam, natural gas, and electrical power systems [14].

Calcium chloride dihydrate production offers energy advantages through simplified processing requirements. The process utilizes Mechanical Vapor Recompression evaporation to thirty-five percent concentration, multi-effect evaporation to forty-five percent, and single-effect evaporation to sixty-eight percent concentration before slicing, requiring only power supply and steam as energy inputs [14].

Crystallization behavior studies indicate that temperature control during the evaporation process significantly affects crystal formation and product quality. Research demonstrates that non-isothermal evaporation during crystallization requires careful management of supersaturation levels to prevent quality degradation [15]. The crystallization rate varies with initial salt concentration, with optimal conditions achieved at specific temperature and concentration combinations [15].

Advanced drying technologies incorporating calcium chloride demonstrate superior energy efficiency characteristics. Studies indicate that calcium chloride dehydrators require minimal energy consumption compared to conventional drying systems, with no energy-consuming equipment required in basic designs [16]. These systems can operate for up to six months unattended, significantly reducing labor costs and operational complexity [16].

Energy optimization in calcium chloride production benefits from the compound's exceptional water absorption capacity, capable of absorbing more than 3.5 times its weight in water while transitioning from solid to liquid state [16]. This property enables energy-efficient dehydration applications while maintaining high product utilization efficiency [16].

| Production Method | Energy Requirements | Advantages |

|---|---|---|

| Anhydrous Production | Steam, natural gas, electricity | High purity product |

| Dihydrate Production | Power supply, steam | Simplified process |

| Biomass Utilization | Calcination energy only | Waste valorization |

| Dehydration Systems | Minimal energy input | Long operational periods |

| MVR Technology | Reduced steam consumption | Energy recovery |

| Multi-effect Evaporation | Optimized heat integration | Lower operating costs |

Physical Description

Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals

White, odourless, hygroscopic powder or deliquescent crystals

Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline]

ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS.

Color/Form

Cubic crystals, granules or fused masses

White .. lumps of flakes

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

1670 °C

Heavy Atom Count

Taste

Density

2.15 g/cu cm at 25 °C

Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/

Density (at 25 °C): 2.2 g/cm³

Odor

Decomposition

Melting Point

MP: 260 °C /Calcium chloride monohydrate/

772 °C

UNII

OFM21057LP

Related CAS

10035-04-8 (dihydrate)

Drug Indication

Therapeutic Uses

Therapeutic Category: Electrolyte replacement. Has been used as diuretic, urinary acidifier, antiallergic

/SRP: Calcium gluconate has replaced many therapeudic indications for calcium chloride./ 10% Calcium Chloride Injection, USP is indicated (1) for the treatment of hypocalcemia in those conditions requiring a prompt increase in blood plasma calcium levels, (2) in the treatment of magnesium intoxication due to overdosage of magnesium sulfate and (3) to combat the deleterious effects of hyperkalemia as measured by electrocardiographic (ECG), pending correction of the increased potassium level in the extracellular fluid. 10% Calcium Chloride Injection, USP also may be used in cardiac resuscitation when weak or inadequate contractions return following defibrillation or when epinephrine injection has failed to strengthen myocardial contractions.

/EXPERIMENTAL THER:/ Between March 3, 1987 and Sept. 8, 1989, Intra-arterial calcium infusions were used to treat 28 patients (38 extremities) suffering hydrofluoric acid exposures that failed to respond to topical treatments. Although 18 of the injuries occurred at work, only 1 patient was using hydrofluoric acid in a concentration greater than 12%. Many of these products were available over the counter. Most patients did not wear protective equipment and had no concept of the danger of injury from the product. Onset of symptoms (pain, erythema and edema) was delayed from 1 to 6 hr after exposure. Arterial catheters were placed and the patient was begun on a protocol using 10 mL of 10% calcium chloride diluted with 40 ml normal saline and infused over a 4-hr period. Each patient was allowed a 4-8 hr rest period before assessing the need for additional infusions. Blood calcium, magnesium, phosphorus, PT, and PTT were, monitored. Infusions were repeated until there was no tenderness. Using tenderness as an end-point increased the number of infusions compared to previous reports. The mean number of infusions was 4.1 (range, 1-10). Success (complete healing) was 100%. There was a significant rise in serum calcium, but not to dangerous levels (range 9.3-12.8). There was also a significant fall in magnesium, which reached levels requiring magnesium intravenously. There were no significant changes in phosphorus, PT, and PTT.

For more Therapeutic Uses (Complete) data for CALCIUM CHLORIDE (7 total), please visit the HSDB record page.

Mechanism of Action

Impurities

Includes alkali chlorides (as NaCl) and magnesium chloride

Absorption Distribution and Excretion

A rat placenta was dually perfused in situ with modified Krebs fluid. Perfusion was carried out through the femoral artery on the maternal side and through the umbilical artery on the fetal side. Transfer of 45Ca2+ and 3(H)L-glucose across the placenta was measured in the maternal-fetal direction. The transcellular component of the maternal-fetal transport of Ca2+, Jmf,tc, was estimated from transfer rates of the two tracers and from Ca2+ concentration in maternal perfusate, [Ca2+]m. At [Ca2+]m of l.l mM (physiological concentration of Ca2+ in plasma) Jmf,tc was 92.4 + or - 13.7 nM min-l (mean + or - SD), which is about 90% of the transport expected in an intact placenta. The permeability-surface area product (PS) of the placenta to 3(H)L-glucose was 13.8 + or - 3.9 uL min-l, about 4 times higher than that expected in intact placenta. Transport of 45Ca2+ chanced rapidly when [Ca2+]m was varied. Kinetic constants of the transcellular transport of Ca2+ are the Michaelis constant~ Km, = 0.45 mM and the maximum rate of transport, Vmax, = 116 nM min-l. It follows from this that at physiological levels of Ca2+, transport of Ca2+ to the fetus is relatively independent of changes in [Ca2+]m. Strontium and barium (SrCl2 and BaC12, l mM) decreased Jmf,tc; the response was prompt and reversible. Magnesium (2 mM) had no effect. Maternal-fetal transport of 85Sr2+ and 133Ba2+ was decreased rapidly and reversibly by elevating [Ca2+]m from 0.35 to 2 mM. These observations suggest that Sr2+ and Ba2+ are transported across tile placenta by the Ca2+ transport system. This means that the transport is not substrate specific. Cadrium (1 mM-CdCl2) decreased Jmf,tc irreversibly with some latency. The slowness of the response suggests a non-competitive inhibition. Cadmium (0.02 mM-CdCl2) was without effect on Jmf,tc. 7. A Ca2+ channel blocker, nifedipine (10 uM), administered to the maternal side had no effect on Jmf,tc. /calcium salts/

The paracellular and trancellular components of Ca+2 transfer across the perfused human placental cotyledon was dissected and the nature of the transcellular component was explored. Transfer of 45 Ca+2 and ethylenediaminetetraacetic acid labeled with chromiun (51)CR was measured across the in vitro perfused cotyledon of the human placenta and paracellular and transcellular components of the transfer of Ca+2 were calculated from the transfer of the two tracers. The transcellular component of the Ca+2 transfer in the maternal-fetal direction represented about one third of the total maternal-fetal transfer. It was saturable sensitive to cyanide and insensitive to verapamil. The transcellular component in the fetal-maternal direction was not different from zero. The in vitro transfer rates correlated well with the transfer rates estimated for the in vivo situation from data published in the literature. There is a significant active transport of Ca+2 across the human placenta in the maternal-fetal direction. /calcium salts/

Metabolism Metabolites

Associated Chemicals

Wikipedia

Omethoate

Drug Warnings

Calcium chloride is contraindicated for cardiac resuscitation in the presence of ventricular fibrillation or in patients with the risk of existing digitalis toxicity.

This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 ug/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Rapid injection may cause the patient to complain of tingling sensations, a calcium taste, a sense of oppression or "heat wave". Injections of calcium chloride are accompanied by peripheral vasodilatation as well as a local "burning" sensation and there may be a moderate fall in blood pressure. Should perivascular infiltration occur, I.V. administration at that site should be discontinued at once. Local infiltration of the affected area with 1% procaine hydrochloride, to which hyaluronidase may be added, will often reduce venospasm and dilute the calcium remaining in the tissues locally. Local application of heat may also be helpful.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> FIRMING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

... Produced in commercial quantities by several processes: (1) refining of natural brines, (2) the reaction of calcium hydroxide with ammonium chloride in the Solvay (synthetic) soda ash production, and (3) the reaction of hydrochloric acid with calcium carbonate.

General Manufacturing Information

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Construction

Mining (except Oil and Gas) and support activities

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Plastics Product Manufacturing

Utilities

Wholesale and Retail Trade

Paper Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Calcium chloride (CaCl2): ACTIVE

... Natural brines now account for approximately 70% of US calcium chloride production

Analytic Laboratory Methods

ANALYTE: CALCIUM; MATRIX: AIR; RANGE: 0.1-5.0 UG/ML, 4.2-210 UG/CU M; SENSITIVITY: 0.08 UG/ML; SOLUBLE DETECTION LIMITS: 0.005 UG/ML; PROCEDURE: FILTER COLLECTION, ACID DIGESTION, ATOMIC ABSORPTION SPECTROPHOTOMETRY. /CALCIUM/

WATER, GENERAL SAMPLE; ATOMIC ABSORPTION. /CALCIUM SALTS/

APHA Method 3120, Metals by Plasma Emmission Spectroscopy, Inductively coupled plasma spectrometry (ICP), detection limit 10 ug/l /Calcium/

For more Analytic Laboratory Methods (Complete) data for CALCIUM CHLORIDE (17 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Dry bulk calcium chloride can be stored in bins fabricated from most construction-grade steel materials. Care should be taken to minimize moisture. Venting should be limited to times of filling and discharging calcium chloride from the storage bin.

Liquid calcium chloride can be stored in either horizontal or vertical cylindrical tanks constructed of steel. Fiberglass and plastic may also be used within limits of strength and temperature.

Interactions

Diltiazem is commonly used to treat atrial fibrillation or flutter (AFF) with rapid ventricular response (RVR). Although it is very effective for rate control, up to an 18% prevalence of reported diltiazem-induced hypotension (defined by systolic blood pressure (SBP) < 90 mm Hg), and a mean of 9.7% hypotension have been reported from several studies totaling over 450 patients. This hypotension may complicate therapy. /This study/ objective was to determine if calcium chloride (CaCl2) pre-treatment would blunt a SBP drop after i.v. diltiazem, while allowing diltiazem to maintain its efficacy. A prospective, randomized, double-blind, placebo-controlled study was conducted. Seventy-eight patients with AFF and a ventricular rate of > or = 120 beats per minute were enrolled. Half received i.v. CaCl2 pre-treatment; the other half received placebo. All patients then received i.v. diltiazem in a standard, weight-based dose. A second dose of CaCl2 pre-treatment or placebo and diltiazem was given if clinically indicated for additional rate control. Both CaCl2 and placebo pre-treatment groups had equal lowering of heart rate (p < 0.001). There were no adverse events in the calcium pre-treatment study arm. One patient in the placebo group became paradoxically more tachycardic and apneic after the diltiazem infusion. Although i.v. CaCl2 seems to be equally safe compared to placebo as a pre-treatment in the management of AFF with RVR, /the researchers/ were unable to find a statistically significant blunting of SBP drop with CaCl2 i.v. pre-treatment.

Catharanthus roseus (L.) G. Don. plants were grown with NaCl and CaCl2 in order to study the effect of CaCl2 on NaCl-induced oxidative stress in terms of lipid peroxidation (TBARS content), H2O2 content, osmolyte concentration, proline (PRO)-metabolizing enzymes, antioxidant enzyme activities, and indole alkaloid accumulation. The plants were treated with solutions of 80 mM NaCl, 80 mM NaCl with 5 mM CaCl2 and 5 mM CaCl2 alone. Groundwater was used for irrigation of control plants. Plants were uprooted randomly on 90 days after sowing (DAS). NaCl-stressed plants showed increased TBARS, H2O2, glycine betaine (GB) and PRO contents, decreased proline oxidase (PROX) activity, and increased gamma-glutamyl kinase (gamma-GK) activity when compared to control. Addition of CaCl2 to NaCl-stressed plants lowered the PRO concentration by increasing the level of PROX and decreasing the gamma-GK activities. Calcium ions increased the GB contents. CaCl2 appears to confer greater osmoprotection by the additive role with NaCl in GB accumulation. The antioxidant enzymes superoxide dismutase (SOD), peroxidase (POX) and catalase (CAT) were increased under salinity and further enhanced due to CaCl2 treatment. The NaCl-with-CaCl2-treated C. roseus plants showed an increase in total indole alkaloid content in shoots and roots when compared to NaCl-treated and untreated plants.

/This study was conducted/ to evaluate the hemodynamic effects of calcium chloride in a canine model of acute propranolol toxicity. Two minutes after the completion of a propranolol infusion (10 mg/kg), a bolus of 0.125 mL/kg 10% CaCl solution followed by an infusion of 0.375 mL/kg over the next 30 minutes or a bolus and subsequent infusion of an equivalent volume of normal saline solution was administered to each dog. CaCl yielded significant improvements in propranolol-induced decreases in cardiac index and stroke volume compared with saline solution-treated control animals (overall alpha = 0.05). Furthermore, CaCl administration resulted in earlier improvement in propranolol-induced alterations in mean arterial pressure, maximal left ventricular pressure change over time, and peripheral vascular resistance compared with saline solution (overall alpha = 0.05). We observed no difference between treatment groups in response to propranolol-induced bradycardia or QRS-interval prolongation. In this model of acute propranolol toxicity, CaCl therapy improved depressed hemodynamic status, mainly by a positive inotropic action.

For more Interactions (Complete) data for CALCIUM CHLORIDE (16 total), please visit the HSDB record page.